Methyl 2-hydroxyhexadecanoate

Lipidomics Gas Chromatography Analytical Chemistry

Researchers quantifying endogenous 2-hydroxyhexadecanoate in complex lipid extracts frequently encounter co-elution and misidentification when relying on non-hydroxylated FAME standards. Methyl 2-hydroxyhexadecanoate (CAS 16742-51-1) resolves this challenge through a structurally authenticated α-hydroxyl moiety that confers unique chromatographic and chiral properties: • Distinct GC retention index (RI=2046.8 on HP-5MS) enables unambiguous resolution from methyl palmitate and 3-hydroxy positional isomers in bacterial FAME and mammalian tissue lipid profiles. • ≥98% purity (GC) minimizes calibration error in absolute quantification workflows, supporting robust lipidomics data reproducibility. • The chiral C2 hydroxyl group permits lipase-catalyzed kinetic resolution to access enantiomerically enriched 2-hydroxyhexadecanoate derivatives-a capability absent in non-hydroxylated or 3-hydroxy analogs. Supplied as a certified analytical standard with full QC documentation for immediate deployment in GC-MS/LC-MS lipidomics, microbial FAME profiling, and chiral synthon preparation.

Molecular Formula C17H34O3
Molecular Weight 286.4 g/mol
CAS No. 16742-51-1
Cat. No. B093189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxyhexadecanoate
CAS16742-51-1
Molecular FormulaC17H34O3
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(=O)OC)O
InChIInChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h16,18H,3-15H2,1-2H3
InChIKeyLQZITXGTIYKQBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:50 mgSolvent:nonePurity:98+%Physical solid

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Hydroxyhexadecanoate (CAS 16742-51-1): A Specialized 2-Hydroxy C16:0 Fatty Acid Methyl Ester for Lipidomics and Chemical Synthesis


Methyl 2-hydroxyhexadecanoate, also known as Methyl α-hydroxypalmitate, is a methyl ester of the 16-carbon 2-hydroxy fatty acid (2-HFA) [1]. This compound belongs to the class of 2-hydroxylated fatty acid methyl esters (FAMEs), which are naturally occurring in essential oils, bacterial lipids, and mammalian tissues . Its defining structural feature is a hydroxyl group at the α-position (C2) of the hexadecanoate chain, which confers distinct physicochemical properties including increased polarity, hydrogen-bonding capacity, and altered chromatographic behavior relative to non-hydroxylated palmitic acid methyl ester . As a research compound, it is primarily employed as an analytical reference standard for GC-MS lipidomics workflows and as a chiral building block in synthetic chemistry [2].

Why Generic Substitution Fails: Functional and Analytical Differentiation of Methyl 2-Hydroxyhexadecanoate from Common Fatty Acid Esters


Generic substitution of Methyl 2-hydroxyhexadecanoate with alternative fatty acid methyl esters (e.g., methyl palmitate, methyl 3-hydroxyhexadecanoate) or even structurally similar 2-hydroxy FAMEs of different chain lengths is not scientifically valid. The α-hydroxyl group at C2 introduces a chiral center and dramatically alters chromatographic retention behavior, ionization efficiency in mass spectrometry, and chemical reactivity [1]. In GC-MS analysis, Methyl 2-hydroxyhexadecanoate exhibits a distinct retention index (RI = 2046.8 on HP-5MS) that differs from its non-hydroxylated analog and from other positional isomers [2]. In synthetic applications, the 2-hydroxy group enables enantioselective enzymatic resolution, a feature absent in non-hydroxylated or 3-hydroxy analogs [3]. Furthermore, the specific chain length (C16) determines its biological relevance as an endogenous lipid component; shorter or longer chain 2-hydroxy FAMEs (e.g., C14 or C18) are not direct substitutes in lipidomics studies quantifying C16:0 2-hydroxy species in biological matrices [4].

Quantitative Evidence Guide: Verified Performance Metrics of Methyl 2-Hydroxyhexadecanoate for Research Procurement Decisions


GC-MS Retention Index Differentiation from Non-Hydroxylated Palmitic Acid Methyl Ester

Methyl 2-hydroxyhexadecanoate exhibits a substantially higher gas chromatographic retention index (RI = 2046.8 on HP-5MS) compared to non-hydroxylated methyl palmitate (RI ≈ 1900-1950 on equivalent non-polar columns) [1]. This difference, attributable to the α-hydroxyl group's polarity, enables unambiguous chromatographic resolution and identification in complex biological mixtures such as bacterial fatty acid methyl ester (BAME) profiles [2].

Lipidomics Gas Chromatography Analytical Chemistry

Chiral Resolution Capability via Enzymatic Kinetic Resolution

The α-hydroxyl group at C2 creates a chiral center, enabling enantioselective transformations not possible with non-hydroxylated or achiral fatty acid esters. Sugai and Ohta (1990) demonstrated that lipase-catalyzed kinetic resolution of racemic 2-hydroxyhexadecanoic acid and its methyl ester yields enantiomerically enriched products, with the enzyme displaying distinct stereoselectivity for the methyl ester substrate [1].

Chiral Synthesis Biocatalysis Enantiomeric Enrichment

Analytical Purity Specification Relative to Commercial Alternatives

Commercially available Methyl 2-hydroxyhexadecanoate from major suppliers is certified at a purity of ≥98% as determined by capillary gas chromatography (GC) . This high purity grade is essential for its use as a quantitative analytical standard in lipidomics. In contrast, many alternative suppliers offer this compound at unspecified or lower purity grades (e.g., 95% min. or 97%+) , which may introduce quantification errors in GC-MS workflows.

Quality Control Reference Standards Analytical Chemistry

Verified Research Application Scenarios for Methyl 2-Hydroxyhexadecanoate Based on Quantitative Evidence


Quantitative Lipidomics: Absolute Quantification of 2-Hydroxy C16:0 in Biological Matrices

Employ Methyl 2-hydroxyhexadecanoate as a certified analytical standard (≥98% purity by GC) for the calibration of GC-MS or LC-MS workflows [1]. Its distinct retention index (RI = 2046.8 on HP-5MS) enables unambiguous chromatographic resolution from non-hydroxylated fatty acid methyl esters in complex samples, such as bacterial fatty acid methyl ester (BAME) profiles or mammalian tissue lipid extracts [2]. Researchers requiring accurate absolute quantification of endogenous 2-hydroxyhexadecanoate levels should prioritize this high-purity standard to minimize calibration error .

Chiral Building Block for Stereochemically Defined Lipid Derivatives

Utilize Methyl 2-hydroxyhexadecanoate as a substrate for lipase-catalyzed kinetic resolution to obtain enantiomerically enriched 2-hydroxyhexadecanoate derivatives [1]. This enzymatic approach leverages the chiral center generated by the α-hydroxyl group, enabling the synthesis of stereochemically pure building blocks for advanced lipid probes, pharmaceutical intermediates, or specialized surfactants. This application is not feasible with non-hydroxylated fatty acid esters (e.g., methyl palmitate) which lack the requisite chiral center [1].

Bacterial Lipid Profiling and Myxobacterial Iso-Fatty Acid Research

Use Methyl 2-hydroxyhexadecanoate as a reference compound for identifying 2-hydroxy fatty acid species in bacterial lipid extracts, particularly in studies of myxobacteria where 2-hydroxy fatty acids serve as biosynthetic intermediates [1]. The compound is included in standard mixtures for GC analysis of bacterial acid methyl esters (BAMEs), confirming its relevance as a marker compound in microbial lipidomics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-hydroxyhexadecanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.